ethyl 2-[4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-oxo-1(2H)-pyridinyl]acetate
Overview
Description
Ethyl 2-[4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-oxo-1(2H)-pyridinyl]acetate is a complex organic compound with a unique structure that includes a pyridinyl ring, sulfonyl group, and ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-oxo-1(2H)-pyridinyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzenesulfonyl chloride with 4,6-dimethyl-2-oxo-1(2H)-pyridine, followed by esterification with ethyl acetate under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems can help maintain precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-oxo-1(2H)-pyridinyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to various ester derivatives.
Scientific Research Applications
Ethyl 2-[4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-oxo-1(2H)-pyridinyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-oxo-1(2H)-pyridinyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The ester group may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[4,6-dimethyl-3-[(phenyl)sulfonyl]-2-oxo-1(2H)-pyridinyl]acetate
- Ethyl 2-[4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-oxo-1(2H)-pyridinyl]acetate
Uniqueness
Ethyl 2-[4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-oxo-1(2H)-pyridinyl]acetate is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 2-[4,6-dimethyl-3-(2-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-5-24-16(20)11-19-14(4)10-13(3)17(18(19)21)25(22,23)15-9-7-6-8-12(15)2/h6-10H,5,11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISSECUBTXGZFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=C(C1=O)S(=O)(=O)C2=CC=CC=C2C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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